molecular formula C13H15FO3 B15093226 Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B15093226
M. Wt: 238.25 g/mol
InChI Key: OBBAKBDEROIOJK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate ( 1226259-21-7) is a fluorinated β-ketoester building block of interest in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C13H15FO3 and a molecular weight of 238.25 . As a derivative of 3-oxopropanoate, this chemical serves as a versatile precursor for the synthesis of various heterocyclic systems, a common application for this class of compounds . Researchers utilize related 3-aryl-3-oxopropanoates in transition-metal-free protocols to construct valuable scaffolds like 4H-chromen-4-ones (flavones) through reactions with acyl chlorides . The presence of the fluorine atom on the phenyl ring can influence the compound's lipophilicity and electronic characteristics, making it a valuable subject for structure-activity relationship (SAR) studies in drug discovery efforts . The gem-dimethyl substitution on the propanoate chain may be explored to confer conformational restraint and modulate metabolic stability in target molecules. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8H,4H2,1-3H3

InChI Key

OBBAKBDEROIOJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-keto ester group undergoes nucleophilic additions due to the electrophilic nature of the carbonyl carbon. Common reactions include:

Reaction TypeReagents/ConditionsProductsReference
Enolate FormationLDA, NaH, or KOtBu in THF (-78°C)Stabilized enolate for alkylation/acylation
Grignard AdditionRMgX (e.g., MeMgBr) in etherTertiary alcohol derivatives
Michael AdditionNitroalkanes, enamines1,5-Dicarbonyl compounds

These reactions exploit the compound’s keto-enol tautomerism, with the enolate intermediate serving as a key nucleophile. The fluorine substituent slightly deactivates the aromatic ring, directing additions to the keto ester group.

Condensation Reactions

The compound participates in Claisen and related condensations to form C–C bonds:

Reaction TypeReagents/ConditionsProductsReference
Claisen CondensationNaOEt, ethanol, refluxβ-Diketones or cyclic ketones
Knoevenagel ReactionMalononitrile, piperidine catalystα,β-Unsaturated esters

For example, under basic conditions, it condenses with ethyl acetoacetate to yield polycyclic structures, leveraging its dimethyl group for steric control.

Hydrolysis and Decarboxylation

The ester and keto groups are susceptible to hydrolysis:

Reaction TypeReagents/ConditionsProductsReference
Acidic HydrolysisHCl/H2O, reflux3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid
Basic HydrolysisNaOH, aqueous ethanolCarboxylic acid salt, followed by decarboxylation to ketone

Decarboxylation under thermal or acidic conditions eliminates CO2, yielding fluorinated ketones.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reaction TypeReagents/ConditionsProductsReference
Ketone ReductionNaBH4, LiAlH4Secondary alcohol derivatives
Ester ReductionDIBAL-H, -78°CAldehyde intermediates

The dimethyl group adjacent to the keto moiety impedes over-reduction, ensuring selectivity.

Functionalization via Fluorine Reactivity

The 3-fluorophenyl group enables electrophilic aromatic substitution (EAS), though limited by deactivation:

Reaction TypeReagents/ConditionsProductsReference
NitrationHNO3/H2SO4, 50°CMeta-nitro derivatives (low yield)
Suzuki CouplingPd(PPh3)4, aryl boronic acidBiaryl-modified keto esters

Fluorine’s electron-withdrawing effect restricts EAS to harsh conditions, but cross-coupling reactions remain viable.

Oxidation Reactions

Controlled oxidation targets specific sites:

Reaction TypeReagents/ConditionsProductsReference
Keto Group OxidationPyridinium chlorochromate (PCC)Dicarboxylic acid derivatives
Ester OxidationOzone, followed by H2O2Peracid intermediates

Oxone-mediated oxidations (as in ) demonstrate compatibility with fluorinated aromatic systems.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogues and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate 33166-77-7 C₁₃H₁₅FO₃ 238.26 2,2-dimethyl; meta-fluorophenyl
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 1479-24-9 C₁₁H₁₁FO₃ 210.20 Ortho-fluorine
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 1999-00-4 C₁₁H₁₁FO₃ 210.20 Para-fluorine; high symmetry
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate L035912 C₁₁H₁₀F₂O₃ 228.19 Enhanced lipophilicity
Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate - C₁₇H₁₉FO₃ 296.33 Cyclopropyl; steric hindrance

Biological Activity

Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorophenyl group attached to a keto ester moiety. Its molecular formula is C11H11FO3C_{11}H_{11}FO_3 with a molecular weight of approximately 210.20 g/mol.

PropertyValue
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point280.4 ± 15 °C at 760 mmHg
Flash Point119.6 ± 15 °C

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group may enhance the compound's binding affinity and specificity, leading to various pharmacological effects. The exact biological targets remain largely unidentified, but preliminary studies suggest potential roles as enzyme inhibitors or receptor modulators .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory and analgesic properties, which could be beneficial in treating conditions associated with inflammation.
  • Neuroprotective Effects : There are indications that it may have neuroprotective effects, potentially making it relevant in the context of neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells, indicating potential as an anticancer agent .
  • Mechanistic Studies : Research has focused on understanding the mechanisms through which this compound exerts its effects on cellular pathways, particularly in relation to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as:

Compound NameSimilarity Index
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate0.98
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate0.96
Ethyl 3-(3-chlorophenyl)-3-oxopropanoate0.87

The unique feature of this compound lies in the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity compared to other positional isomers or halogen-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate?

  • Methodological Answer : The compound is synthesized via condensation reactions. A high-yield approach involves reacting dilithiomonoethylmalonate with 3-fluorobenzoyl chloride at −78°C, followed by treatment with guanidine in refluxing ethanol to form pyrimidinone derivatives . Alternative routes include Claisen-Schmidt condensations using fluorinated benzoyl chlorides and malonate esters, optimized under anhydrous conditions with catalysts like sodium ethoxide.

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm structural features. For example, the 1H^1H NMR spectrum (400 MHz, CDCl3_3) shows a doublet at δ 5.86 ppm (J = 48.9 Hz) for the fluorinated proton and aromatic signals between δ 7.04–7.64 ppm for the 3-fluorophenyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 255.0901 for C11_{11}H12_{12}FO3_3) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While the compound is not classified as hazardous under GHS, standard lab precautions apply:

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and goggles during synthesis.
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites, such as the β-ketoester moiety, which participates in nucleophilic additions. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., the 3-fluorophenyl ring) for targeted functionalization .

Q. What strategies resolve contradictions in reported molecular data (e.g., molecular weight discrepancies)?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Elemental Analysis : Confirm %C, %H, and %F to verify empirical formulas (e.g., C11_{11}H11_{11}FO3_3, expected MW 210.20 g/mol vs. erroneous reports of 135.16 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorophenyl vs. dimethyl groups) .

Q. How does the fluorophenyl group influence its application in heterocyclic synthesis?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution, enabling regioselective cyclizations. For example, the compound serves as a precursor for pyrimidinones via guanidine condensation, with yields >85% under reflux conditions .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For instance, ethanol/water mixtures (4:1) at 50°C reduce side products in Claisen condensations .
  • Kinetic Monitoring : Use in-situ FTIR to track ester group consumption and optimize reaction termination points .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s boiling point and density?

  • Methodological Answer :

  • Boiling Point : Literature values range from 295.9°C (predicted) to lower experimental values due to decomposition. Use reduced-pressure distillation (e.g., 10 mmHg) to isolate the compound before thermal degradation .
  • Density : Discrepancies (e.g., 1.208 g/cm³ vs. ~1.25 g/cm³) arise from impurities. Purify via column chromatography (SiO2_2, hexane/ethyl acetate 3:1) and measure via pycnometry .

Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

  • Methodological Answer : The β-ketoester moiety acts as a Michael acceptor in covalent inhibitor design. For example, it reacts with cysteine residues in kinases (e.g., BTK), forming stable thioether adducts. Validate inhibition via IC50_{50} assays and X-ray co-crystallography .

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